Erlose, also known as α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside, is a trisaccharide consisting of two glucose units linked to a fructose unit. [] It is naturally found in the honeydew produced by certain insects, particularly scale insects like Ultracoelostoma assimile, which feed on the phloem sap of Southern beech trees (Nothofagus spp.). [] Erlose is also found in the honey produced by stingless bees, such as Tetragonula carbonaria, where it is formed by the enzymatic isomerization of sucrose. [, ]
Erlose's presence in honeydew and stingless bee honey has led to its investigation as a potential indicator of honeydew honey consumption. [] It has also been studied as a potential prebiotic molecule due to its structural similarity to other prebiotic oligosaccharides. [, ]
The synthesis of erlose primarily involves enzymatic methods using specific enzymes such as inulosucrase. The key parameters influencing the synthesis include:
The process typically involves incubating sucrose with the enzyme in a buffered solution, where the enzyme catalyzes the transfer of fructose moieties from sucrose to glucose units, forming erlose and other oligosaccharides.
Erlose's molecular structure is characterized by its specific glycosidic linkages:
Erlose participates in various chemical reactions, primarily through hydrolysis and transglycosylation:
These reactions are essential for understanding erlose's role in carbohydrate metabolism and its potential applications in food technology.
The mechanism of action for erlose synthesis involves several steps:
This enzymatic process is influenced by factors such as temperature, pH, and substrate concentration, which can enhance or inhibit enzyme activity .
Erlose exhibits several notable physical and chemical properties:
These properties contribute to its functionality as a sweetener and prebiotic agent in food formulations .
Erlose has several scientific applications:
Moreover, studies on dietary preferences indicate that erlose can influence insect feeding behavior, suggesting ecological implications as well .
Erlose (systematic name: O-α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside) is a trisaccharide carbohydrate with the molecular formula C₁₈H₃₂O₁₆ and a molecular weight of 504.44 g/mol [2] [5]. Its structure consists of two glucose units linked via an α(1→4) glycosidic bond, forming a maltose moiety, with the reducing end glucose further connected to a fructose unit through an α(1→2) glycosidic bond [1] [8]. This configuration results in a non-reducing sugar, as the anomeric carbon of fructose is engaged in the glycosidic linkage. The stereochemistry of these bonds critically influences Erlose’s physicochemical behavior: the axial α-linkages confer structural rigidity and resistance to acid hydrolysis, while equatorial hydroxyl groups facilitate hydrogen bonding with water molecules, explaining its high solubility (50 mg/mL in water) [5] [8].
Table 1: Structural Characteristics of Erlose
Property | Description |
---|---|
Systematic Name | O-α-D-Glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside |
Molecular Formula | C₁₈H₃₂O₁₆ |
Molecular Weight | 504.44 g/mol |
Glycosidic Bonds | α(1→4) between glucoses; α(1→2) between maltose and fructose |
Anomeric Configuration | α for glucose units; β for fructose |
Optical Activity | [α]²⁰/D = +108.5° to +112.0° (c = 0.84% in water) |
The discovery of Erlose is embedded in the broader evolution of carbohydrate chemistry, which advanced significantly through the work of Hermann Emil Fischer. Fischer’s elucidation of glucose structure and stereochemistry in the 1890s—earning him the 1902 Nobel Prize in Chemistry—laid the groundwork for understanding complex oligosaccharides [1]. While Fischer did not explicitly study Erlose, his development of glycoside synthesis methodologies enabled later isolation and characterization of trisaccharides. Erlose was first identified in natural sources during mid-20th century analyses of honeydew and honey, though its exact discovery timeline remains undocumented in mainstream literature [7] [8]. Its structural determination leveraged techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS), which became pivotal in carbohydrate science after the 1930s following Walter Haworth’s foundational work on pyranose ring structures [1]. Historically, Erlose represented an example of enzymatic transglycosylation—a process where glycosidases or glycosyltransferases link sugar units beyond hydrolysis, reflecting a key mechanism in biological carbohydrate diversification [1] [7].
Natural Systems:Erlose occurs naturally in honey, royal jelly, and insect-derived honeydew, where it forms through enzymatic activity during nectar processing [2] [7]. In honeybees (Apis mellifera), α-glucosidase enzymes convert ingested sucrose into Erlose via transglycosylation, attaching an additional glucose unit to form α(1→4) linkages [7]. This reaction is ecologically significant: Erlose serves as an energy reserve in insect diets and influences foraging behaviors. For example, studies indicate that honeybees preferentially utilize trisaccharides like Erlose from aphid honeydew, enhancing their nutritional intake [2] [7]. Additionally, Erlose exhibits low fermentability by oral bacteria (e.g., Streptococcus mutans), reducing its cariogenic potential compared to sucrose—a trait exploitable in functional foods [4] [8].
Table 2: Natural Occurrence and Functional Roles of Erlose
Source | Role/Function |
---|---|
Honey/Honeydew | Energy storage; formed via bee α-glucosidase action on sucrose |
Royal Jelly | Component of sugar profile; influences nutritional quality |
Insect Physiology | Dietary substrate for honeybees and ants; affects foraging preferences |
Plant-Aphid Systems | Byproduct of sap metabolism; accumulates in honeydew excretions |
Industrial Applications:
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